3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
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Overview
Description
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C21H24Cl3N3O6S This compound is known for its unique structural features, which include multiple methoxy groups and a trichloroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,5-dimethoxyaniline to form the amide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichloroethyl group can be reduced to form a dichloroethyl or monochloroethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dichloroethyl or monochloroethyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,4-DIBROMO-6-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,6-DIBROMO-4-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
- 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
Uniqueness
The uniqueness of 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and a trichloroethyl moiety makes it a versatile compound for various research applications .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2,2,2-trichloro-1-[(2,5-dimethoxyphenyl)carbamothioylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl3N3O6S/c1-29-12-6-7-14(30-2)13(10-12)25-20(34)27-19(21(22,23)24)26-18(28)11-8-15(31-3)17(33-5)16(9-11)32-4/h6-10,19H,1-5H3,(H,26,28)(H2,25,27,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTOSNVQTAOFDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303062-59-1 |
Source
|
Record name | 3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(2,5-DIMETHOXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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